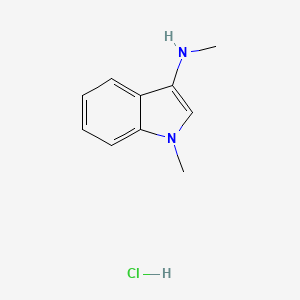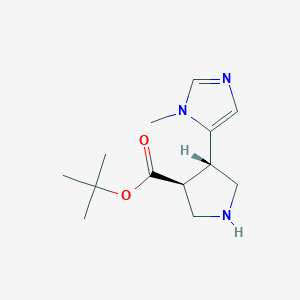
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as DCMPS and has shown promising results in scientific research.
作用機序
The mechanism of action of DCMPS is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. DCMPS has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is necessary for cancer cell growth. In addition, DCMPS has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, which may explain its anti-inflammatory effects.
Biochemical and physiological effects:
DCMPS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is necessary for cancer metastasis. In addition, DCMPS has been shown to reduce the production of inflammatory cytokines, which are responsible for the inflammatory response.
実験室実験の利点と制限
One advantage of using DCMPS in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using DCMPS in lab experiments is its low solubility in water, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the research of DCMPS. One direction is to investigate its potential use in combination with other anticancer agents to enhance its effectiveness. Another direction is to study its potential use in the treatment of other diseases such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the development of new synthesis methods for DCMPS may lead to the production of more potent and effective analogs.
合成法
The synthesis of DCMPS involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-phenylethylamine in the presence of sodium methoxide. The resulting product is then reacted with 3,4-dichloro-2-methoxyaniline in the presence of potassium carbonate to yield DCMPS. This synthesis method has been optimized to produce high yields of DCMPS with high purity.
科学的研究の応用
DCMPS has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potent anticancer activity against various cancer cell lines including breast cancer, ovarian cancer, and lung cancer cells. DCMPS has also been shown to inhibit the growth of tumors in animal models. In addition, DCMPS has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-21-15-13(8-7-12(16)14(15)17)22(19,20)18-10-9-11-5-3-2-4-6-11/h2-8,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYQZTQMAUTPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2700902.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2700906.png)

![4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine](/img/structure/B2700913.png)
![3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2700914.png)


![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)

![N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2700919.png)
![2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2700920.png)